molecular formula C13H21IO2 B13583335 Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate

Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate

Cat. No.: B13583335
M. Wt: 336.21 g/mol
InChI Key: ZOXVEAJXXXJTKK-UHFFFAOYSA-N
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Description

Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate: is a complex organic compound characterized by the presence of a tert-butyl ester group and an iodinated bicyclo[111]pentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate typically involves multiple steps. One common approach is the iodination of a bicyclo[1.1.1]pentane derivative, followed by esterification with tert-butyl 2-methylpropanoate. The reaction conditions often require the use of strong bases and iodinating agents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodinated bicyclo[1.1.1]pentane moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or thiols.

    Oxidation Products: Oxidized derivatives of the original compound.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and novel materials.

Biology: In biological research, the compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.

Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The iodinated bicyclo[1.1.1]pentane moiety can engage in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds:

  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • Tert-butyl (2-(3-iodobicyclo[1.1.1]pentan-1-yl)ethyl)carbamate

Uniqueness: Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate is unique due to the combination of its iodinated bicyclo[1.1.1]pentane moiety and tert-butyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21IO2

Molecular Weight

336.21 g/mol

IUPAC Name

tert-butyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)-2-methylpropanoate

InChI

InChI=1S/C13H21IO2/c1-10(2,3)16-9(15)11(4,5)12-6-13(14,7-12)8-12/h6-8H2,1-5H3

InChI Key

ZOXVEAJXXXJTKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C12CC(C1)(C2)I

Origin of Product

United States

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